3-Chloro-3-phenyldioxirane

Description

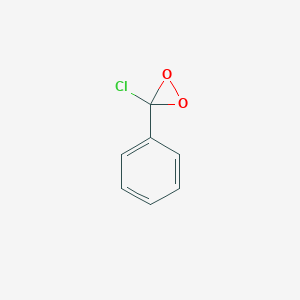

3-Chloro-3-phenyldioxirane is a highly reactive cyclic peroxide characterized by a three-membered dioxirane ring (two oxygen atoms and one carbon) substituted with a chlorine atom and a phenyl group at the 3-position. Dioxiranes are renowned for their oxidizing properties, particularly in epoxidation, hydroxylation, and other selective oxidation reactions in organic synthesis .

Properties

CAS No. |

100814-99-1 |

|---|---|

Molecular Formula |

C7H5ClO2 |

Molecular Weight |

156.56 g/mol |

IUPAC Name |

3-chloro-3-phenyldioxirane |

InChI |

InChI=1S/C7H5ClO2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

QDHAIOLHCVCBOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OO2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxiranes, including dioxirane, chlorophenyl-, are typically synthesized through the reaction of ketones with oxidizing agents such as potassium peroxymonosulfate (Oxone). The reaction is carried out under buffered conditions to maintain a neutral pH, which is crucial for the stability of the dioxirane. The general reaction can be represented as follows:

Chlorophenyl ketone+Oxone→Dioxirane, chlorophenyl-+by-products

The reaction is usually performed in an aqueous medium with the addition of a base like sodium bicarbonate to buffer the solution. The reaction mixture is cooled to control the exothermic nature of the reaction and to prevent the decomposition of the dioxirane .

Industrial Production Methods

Industrial production of dioxiranes often involves the use of continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of flow reactors allows for efficient heat management and minimizes the risk of runaway reactions. Additionally, the continuous removal of the product from the reaction mixture helps in maintaining the stability of the dioxirane .

Chemical Reactions Analysis

Types of Reactions

Dioxirane, chlorophenyl- undergoes various types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:

Oxidation of Alkenes: Dioxiranes are well-known for their ability to epoxidize alkenes, converting them into epoxides.

Oxidation of Heteroatoms: Dioxiranes can oxidize heteroatoms such as sulfur, nitrogen, and phosphorus, leading to the formation of sulfoxides, N-oxides, and phosphine oxides, respectively.

C-H Bond Oxidation: Dioxiranes can hydroxylate C-H bonds, converting alkanes into alcohols

Common Reagents and Conditions

The common reagents used in reactions with dioxirane, chlorophenyl- include alkenes, sulfides, amines, and phosphines. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity while maintaining the stability of the dioxirane .

Major Products Formed

The major products formed from reactions with dioxirane, chlorophenyl- include epoxides from alkenes, sulfoxides from sulfides, N-oxides from amines, and phosphine oxides from phosphines .

Scientific Research Applications

Dioxirane, chlorophenyl- has a wide range of scientific research applications, including:

Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds, including natural products and pharmaceuticals.

Biological Studies: Dioxiranes are used to study oxidative stress and its effects on biological systems. They are also employed in the modification of biomolecules.

Industrial Applications: Dioxiranes are used in the production of fine chemicals and in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of dioxirane, chlorophenyl- involves the transfer of an oxygen atom to the substrate. This process is facilitated by the highly electrophilic nature of the dioxirane, which allows it to react with various nucleophilic sites on the substrate. The reaction typically proceeds through a concerted mechanism, where the oxygen atom is transferred in a single step without the formation of intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3-Chloro-3-phenyldiazirine (CAS 4460-46-2)

- Molecular Formula : C₇H₅ClN₂

- Molecular Weight : 152.583 g/mol

- Key Features : A diazirine ring (two nitrogen atoms and one carbon) substituted with chlorine and phenyl groups.

- Reactivity : Diazirines are photolabile and used as photoaffinity labeling agents, contrasting with dioxiranes’ thermal or catalytic oxidation roles. The chlorine substituent may reduce ring strain compared to dioxiranes, but the nitrogen-rich structure directs reactivity toward carbene generation under UV light .

(b) (S)-2-((3-Chloro-phenoxy)methyl)oxirane

- Molecular Formula: Not explicitly stated (oxirane core with 3-chlorophenoxy and methyl substituents).

- Key Features: An epoxide (oxirane) with a 3-chlorophenoxy group.

- Reactivity: Epoxides are less strained than dioxiranes, favoring nucleophilic ring-opening reactions.

(c) 3-Chlorobenzaldehyde (CAS 587-04-2)

- Molecular Formula : C₇H₅ClO

- Molecular Weight : 140.57 g/mol

- Key Features : Aromatic aldehyde with a meta-chloro substituent.

- Reactivity : Primarily involved in condensation and nucleophilic addition reactions. Unlike dioxiranes, it lacks oxidizing capacity but shares the 3-chlorophenyl motif, which may influence steric and electronic profiles in synthesis .

Comparative Analysis Table

Reactivity and Stability Insights

- Ring Strain : Dioxiranes exhibit higher ring strain than diazirines or oxiranes due to two oxygen atoms in a three-membered ring, leading to explosive reactivity. Chlorine substitution may stabilize the dioxirane via electron-withdrawing effects.

- Oxidative Capacity : Unlike diazirines (photochemical) or epoxides (nucleophilic), dioxiranes are potent electrophilic oxidants. The 3-chlorophenyl group could direct regioselectivity in oxidation reactions.

- Safety Considerations : While direct data on this compound are absent, 3-chlorobenzaldehyde’s hazards (skin/eye irritation ) suggest similar precautions for chlorinated aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.